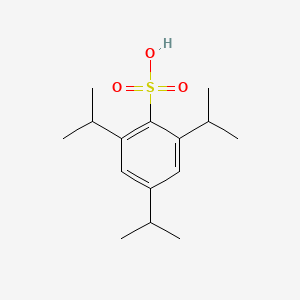
2,4,6-Triisopropylbenzenesulfonic acid
概要
説明
2,4,6-Triisopropylbenzenesulfonic acid is a chemical compound with the molecular formula C15H24O3S . It has a molecular weight of 284.4 g/mol . The IUPAC name for this compound is 2,4,6-tri(propan-2-yl)benzenesulfonic acid .
Synthesis Analysis
The synthesis of 2,4,6-Triisopropylbenzenesulfonic acid involves the creation of new N-azolides . These compounds have been found to have significant immunomodulating and cytoprotecting properties . They positively influence pathological states, particularly cell proliferation, energy expenditure, and apoptosis .Molecular Structure Analysis
The molecular structure of 2,4,6-Triisopropylbenzenesulfonic acid is characterized by the presence of three isopropyl groups attached to a benzene ring, which is further substituted with a sulfonic acid group . The InChI representation of the molecule isInChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18) . Chemical Reactions Analysis
While specific chemical reactions involving 2,4,6-Triisopropylbenzenesulfonic acid are not detailed in the search results, the compound’s derivatives, such as its sulfonyl chloride and sulfonyl azide counterparts, are used in various chemical reactions .Physical And Chemical Properties Analysis
2,4,6-Triisopropylbenzenesulfonic acid has a density of 1.1±0.1 g/cm³ . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 62.8 Ų . Its XLogP3-AA value, a measure of its lipophilicity, is 4 .科学的研究の応用
Synthesis and Biological Activity
A study by Belousova et al. (2009) focused on synthesizing new N-azolides of 2,4,6-triisopropylbenzenesulfonic acid. These compounds exhibited significant immunomodulating and cytoprotective properties, impacting cell proliferation, energy expenditure, and apoptosis. This suggests potential therapeutic applications in pathological states related to these cellular processes (Belousova et al., 2009).
Chemical Analysis
Brown (1968) investigated the use of 2,4,6-trinitrobenzenesulfonic acid for amino acid chromatography. It was found to be simpler and more sensitive than traditional reagents, rapidly reacting at room temperature, and offering a significant advantage in the analysis of amino acids (Brown, 1968).
Molecular Structure Analysis
Echner and Voelter (1987) introduced the 2,4,6-triisopropylbenzenesulfonyl group as a new protecting group for arginine in peptide synthesis, highlighting its utility in the molecular structure analysis of peptides (Echner & Voelter, 1987).
X-Ray Powder Diffraction Studies
Tremayne (2004) utilized 2,4,6-triisopropylbenzenesulfonamide in X-ray powder diffraction studies. The work involved solving crystal structures through direct space structure solution approaches, demonstrating the compound's relevance in crystallography and material sciences (Tremayne, 2004).
Determination of Amines and Proteins
Snyder and Sobocinski (1975) developed an improved method using 2,4,6-trinitrobenzenesulfonic acid for determining concentrations of amines, amino acids, and proteins. This method offered greater sensitivity and convenience compared to previous techniques, underlining its importance in biochemical analysis (Snyder & Sobocinski, 1975).
特性
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKEORTCHVBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434411 | |
| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylbenzenesulfonic acid | |
CAS RN |
63877-57-6 | |
| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

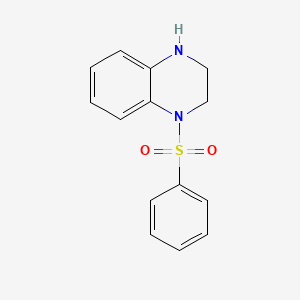
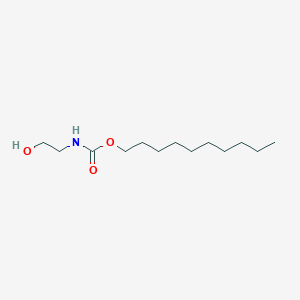

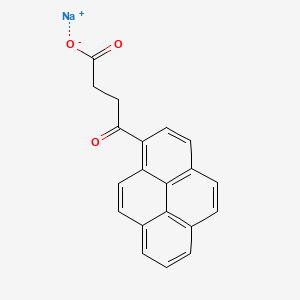
![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
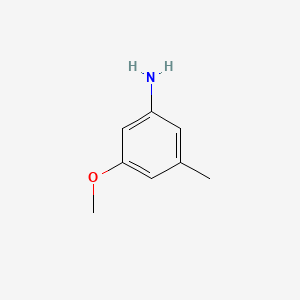
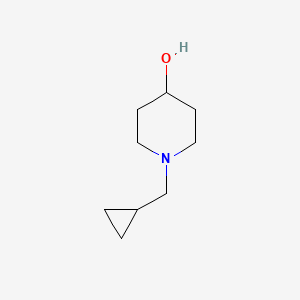
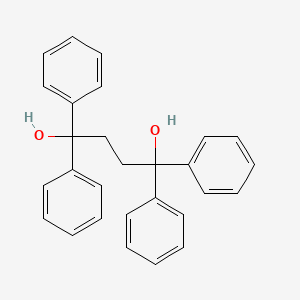
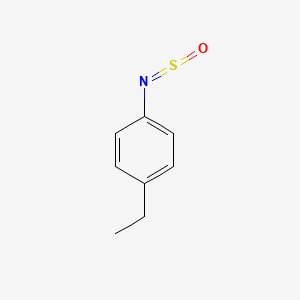


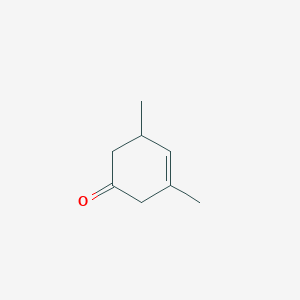

![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)